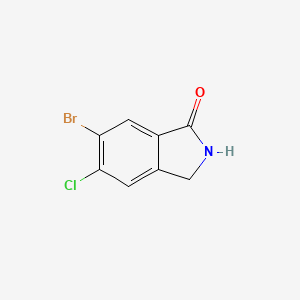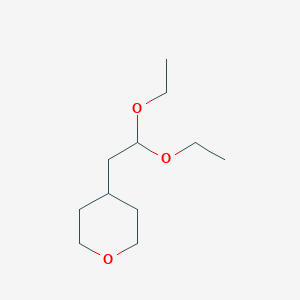
4-(2,2-Diethoxyethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diethoxyethyl)oxane is a chemical compound that belongs to the family of oxanes. It has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diethoxyethyl)oxane is not fully understood. However, it is believed that its antibacterial, antifungal, and antiviral properties are due to its ability to disrupt the cell membrane of microorganisms. It has been shown to interact with the lipid bilayer of the cell membrane, leading to its disruption and eventual cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has also been shown to have low environmental impact and is considered an eco-friendly solvent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,2-Diethoxyethyl)oxane in laboratory experiments include its low toxicity, eco-friendly nature, and potential applications in various scientific fields. However, its limitations include its high cost, limited availability, and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 4-(2,2-Diethoxyethyl)oxane. These include its potential use as a solvent in organic synthesis, its application in the development of analytical methods for the detection and quantification of oxanes in environmental and biological samples, and its potential use as a therapeutic agent for the treatment of microbial infections. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-(2,2-Diethoxyethyl)oxane involves the reaction of 2,2-Diethoxyethanol and 1,2-epoxyhexane in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed ring-opening mechanism, leading to the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
4-(2,2-Diethoxyethyl)oxane has been widely used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential use as a solvent, a surfactant, and a reagent in organic synthesis. Moreover, this compound has been used as a reference compound in the development of analytical methods for the detection and quantification of oxanes in environmental and biological samples.
Propiedades
IUPAC Name |
4-(2,2-diethoxyethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKULPBJABUDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1CCOCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2792137.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
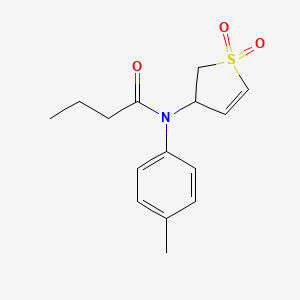
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)


![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)
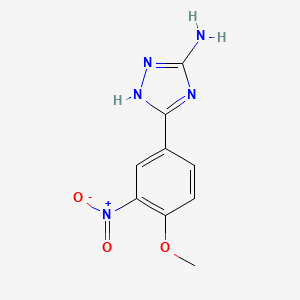
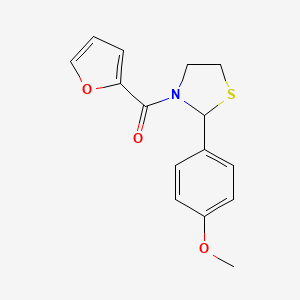
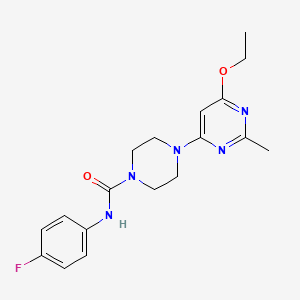
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)
![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)
